2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C21H22N4O2S2 and a molecular weight of 426.563 g/mol This compound is notable for its unique structure, which includes a triazole ring, a phenylsulfanyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, distillation, and chromatography for purification .
Chemical Reactions Analysis
2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl or phenylsulfanyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenylsulfanyl group are believed to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate signaling pathways involved in disease processes .
Comparison with Similar Compounds
When compared to similar compounds, 2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include:
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Triazole derivatives: Widely studied for their antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific structure, which combines elements from both indole and triazole derivatives, potentially offering a broader range of applications and activities .
Properties
CAS No. |
538337-38-1 |
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Molecular Formula |
C21H22N4O2S2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[[5-(phenylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-12-25-19(14-28-18-10-5-4-6-11-18)23-24-21(25)29-15-20(26)22-16-8-7-9-17(13-16)27-2/h3-11,13H,1,12,14-15H2,2H3,(H,22,26) |
InChI Key |
UQZKQMWJBXBVIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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